molecular formula C6H3BrINO2 B1149227 6-Bromo-4-iodonicotinic acid CAS No. 1200130-82-0

6-Bromo-4-iodonicotinic acid

Cat. No.: B1149227
CAS No.: 1200130-82-0
M. Wt: 327.90199
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Description

6-Bromo-4-iodonicotinic acid is an organic compound with the molecular formula C6H3BrINO2 It is a derivative of nicotinic acid, characterized by the presence of bromine and iodine atoms at the 6th and 4th positions, respectively

Mechanism of Action

Mode of Action

It’s possible that it interacts with its targets via covalent bonding, given the presence of the bromine and iodine atoms, which are known for their electrophilic properties. This is purely speculative and requires experimental validation .

Biochemical Pathways

The biochemical pathways affected by 6-Bromo-4-iodonicotinic acid are currently unknown . It’s worth noting that bromine and iodine-containing compounds are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound could potentially be involved in similar biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-iodonicotinic acid typically involves halogenation reactions. One common method is the bromination of 4-iodonicotinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the 6th position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-iodonicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts and boronic acids.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its functional groups or oxidation state.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted nicotinic acids, while nucleophilic substitution can introduce different functional groups at the halogen positions.

Scientific Research Applications

6-Bromo-4-iodonicotinic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.

    Material Science: It can be used in the synthesis of novel materials with unique properties, such as conducting polymers or coordination complexes.

    Biological Studies: Researchers use it to study the effects of halogenated nicotinic acid derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.

Comparison with Similar Compounds

Similar Compounds

    4-Iodonicotinic Acid: Lacks the bromine atom at the 6th position, which may affect its reactivity and binding properties.

    6-Bromo-4-chloronicotinic Acid: Contains a chlorine atom instead of iodine, which can influence its chemical behavior and applications.

    6-Bromo-4-fluoronicotinic Acid: The presence of fluorine instead of iodine can lead to different electronic and steric effects.

Uniqueness

6-Bromo-4-iodonicotinic acid is unique due to the combination of bromine and iodine atoms, which can provide distinct reactivity and binding characteristics compared to other halogenated nicotinic acids. This makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

6-bromo-4-iodopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGAGPKWRKIOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-Butyllithium (2.5M in hexanes, 297 mL, 0.743 mol) was added over 1 h to a cooled (−25° C.) solution of 2,2,6,6,-tetramethylpiperidine (131 mL, 0.77 mol) in tetrahydrofuran (1 L). The mixture was left to stir for 16 h at −25° C. then cooled to −55° C. before addition of solid 6-bromonicotinic acid (50.0 g, 0.25 mmol). The mixture was allowed to warm to −20° C. and stirred for 2 h. The reaction mixture was cooled to −70° C. then poured onto a pre-cooled (−70° C.) solution of iodine (188.5 g, 0.74 mol) in tetrahydrofuran (500 mL). The mixture was then poured into the original reaction vessel and the contents allowed to warm to ambient temperature and stirred for 1 hour. The solvent was evaporated and the resultant residue dissolved in water (500 mL) and washed with dichloromethane (3×300 mL). The aqueous phase was separated and the pH adjusted to 2 by the addition of concentrated hydrochloric acid. Aqueous sodium metabisulfite solution (20% w/w, 30 mL) was added and the solid which deposited was collected by filtration. The resultant solid was washed with water (75 mL) and pentane (75 mL) and dried at 75° C. under vacuum to furnish the title compound as a tan solid (53.1 g, 65%). 1H NMR (DMSO-D6, 300 MHz) 8.62 (s, 1H); 8.35 (s, 1H). LCMS (Method B): RT=2.16 min, M+H+=328/330.
Quantity
297 mL
Type
reactant
Reaction Step One
Quantity
131 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
188.5 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
65%

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